molecular formula C9H12N2O3 B13549985 Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate

Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate

Cat. No.: B13549985
M. Wt: 196.20 g/mol
InChI Key: HSPLNVIPDYVZIR-UHFFFAOYSA-N
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Description

Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both amino and ester functional groups in the molecule suggests potential reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate typically involves multi-step organic reactions. One possible route could be:

    Starting Material: The synthesis might begin with a pyridine derivative, such as 2-chloropyridine.

    Esterification: The ester group can be introduced via a reaction with a carboxylic acid derivative, such as methyl propanoate, under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert the oxo group to a hydroxyl group, forming an alcohol derivative.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate may have various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The amino and ester groups could facilitate binding to these targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-nitro-2-oxopyridin-1(2h)-yl)propanoate: Similar structure but with a nitro group instead of an amino group.

    Ethyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate is unique due to the presence of both amino and ester functional groups, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 3-(5-amino-2-oxopyridin-1-yl)propanoate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)4-5-11-6-7(10)2-3-8(11)12/h2-3,6H,4-5,10H2,1H3

InChI Key

HSPLNVIPDYVZIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=C(C=CC1=O)N

Origin of Product

United States

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